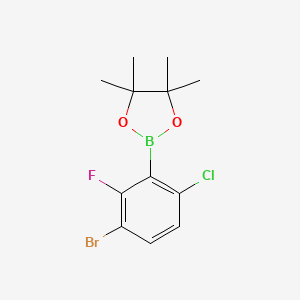
3-溴-6-氯-2-氟苯基硼酸频哪醇酯
描述
3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C12H14BBrClFO2 and its molecular weight is 335.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
3-溴-6-氯-2-氟苯基硼酸频哪醇酯: 通常用于有机合成,特别是在铃木-宫浦交叉偶联反应中。 该反应对于形成碳-碳键至关重要,这是合成复杂有机分子(如药物、农药和有机材料)中必不可少的一步 .
牙科治疗
最近的一项研究表明,苯基硼酸频哪醇酯功能化纳米颗粒可用于治疗牙周炎。 这些纳米粒子对 ROS 有反应,可以将抗炎药物直接递送至发炎组织,为牙科治疗提供了一种新方法 .
作用机制
Boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, most notably in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s widely used in the synthesis of various organic compounds .
The Suzuki-Miyaura coupling reaction involves the transmetalation of an organoboron compound (like a boronic ester) to a metal catalyst (like palladium), followed by a coupling reaction with an organic halide . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
The formation of highly enantioenriched boronic esters through both stoichiometric and catalytic methods has received much attention over the past decade . Accordingly, the transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis .
生物活性
3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester (CAS Number: 1451391-12-0) is a boronic acid derivative characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring. This compound is primarily utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for the formation of carbon-carbon bonds in complex organic molecules.
Although 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester does not exhibit inherent biological activity, its role as a reactant in coupling reactions is significant. In these reactions, the pinacol ester group undergoes transesterification, generating a reactive boron species that facilitates C-C bond formation with various coupling partners. This mechanism is crucial for constructing complex organic frameworks that may possess biological relevance.
Interaction with Biological Targets
Research indicates that the unique halogen arrangement in this compound may influence its binding affinity to specific enzymes or receptors. The study of its interactions with biological targets is essential for understanding its potential therapeutic applications. For instance, the compound's structural features could allow it to act as an inhibitor in various biochemical pathways, although direct evidence of such interactions remains limited.
Case Studies and Research Findings
- Antiviral Activity : A study explored selective inhibitors of AAK1 and GAK kinases, revealing that compounds structurally similar to boronic acids exhibited antiviral efficacy against Dengue Virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs). While 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester was not directly tested, its structural relatives suggest potential antiviral applications .
- Synthetic Applications : In synthetic methodologies, boronic acids like 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester have been effectively used in the preparation of unnatural amino acids via palladium-catalyzed cross-coupling reactions. This highlights their utility in generating biologically relevant compounds .
- Reactivity Studies : Comparative studies have shown that variations in the substituents on the phenyl ring significantly affect reactivity profiles and selectivity in coupling reactions. This suggests that fine-tuning the substituent positions could optimize the compound's use in drug design and synthesis .
Summary of Biological Activity
| Aspect | Details |
|---|---|
| Molecular Formula | C12H14BBrClFO2 |
| CAS Number | 1451391-12-0 |
| Biological Role | Reactant in Suzuki-Miyaura coupling; potential inhibitor due to structural properties |
| Applications | Synthetic organic chemistry; potential antiviral applications; generation of complex molecules |
属性
IUPAC Name |
2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBYZAWFOMLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















